![molecular formula C15H23NO2 B14676956 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol CAS No. 38906-63-7](/img/structure/B14676956.png)
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a propanoid chain. This specific compound is notable for its structural complexity, which includes a methoxyphenyl group and a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol typically involves multiple steps. One common method starts with the bromination of 1-(4-methoxyphenyl)propan-1-one to form 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate is then reacted with methylamine to produce 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol. The final step involves a reaction with potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents, as well as controlled temperature and pressure conditions. The purification process often involves recrystallization from optimized solvents .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets. It has been found to inhibit serotonin and norepinephrine transporters, which can affect neurotransmitter levels in the brain. This makes it a compound of interest in the study of neurological and psychiatric conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methedrone: A structurally similar compound with a methoxyphenyl group and a pyrrolidine ring.
Mephedrone: Similar in structure but lacks the methoxy group.
Uniqueness
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds .
Propiedades
Número CAS |
38906-63-7 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-16-9-8-15(12-16,7-4-10-17)13-5-3-6-14(11-13)18-2/h3,5-6,11,17H,4,7-10,12H2,1-2H3 |
Clave InChI |
GOJYTJGYCNZGIX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)(CCCO)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


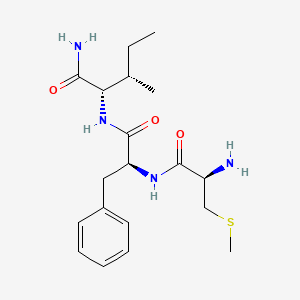
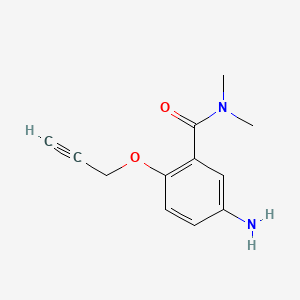
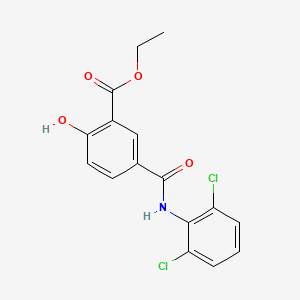
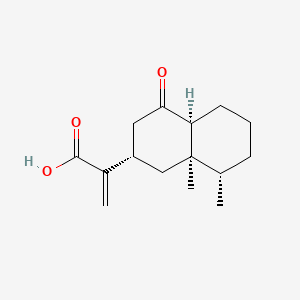

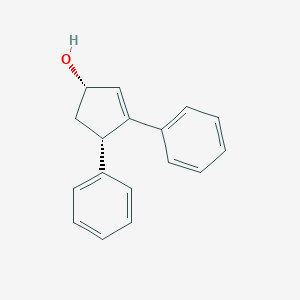
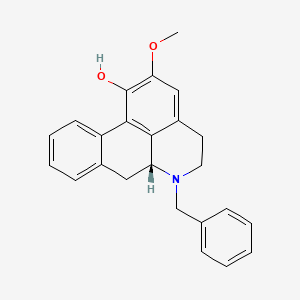
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
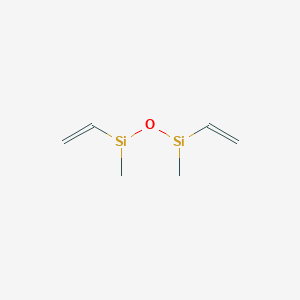
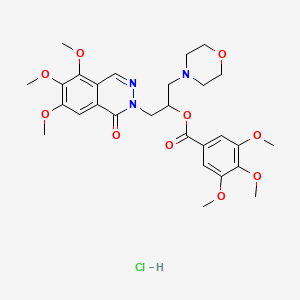

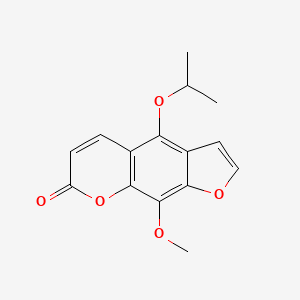
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
